2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid
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Overview
Description
2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid is an organic compound that belongs to the class of cyclopentanols This compound contains a cyclopentane ring that carries an alcohol group, making it a cyclopentyl derivative of phenylpropionic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on an aromatic ring. This reaction typically requires strong electron-withdrawing groups on the aromatic ring and highly basic nucleophiles .
Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution or Suzuki–Miyaura coupling reactions. These methods are chosen for their efficiency, scalability, and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Strong bases like sodium hydroxide (NaOH) and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons or alcohol derivatives.
Substitution: Formation of substituted aromatic or cyclopentane derivatives.
Scientific Research Applications
2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution, where the nucleophile attacks the aromatic ring, forming a negatively charged intermediate. This intermediate then loses a leaving group, resulting in the substitution product .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-2-hydroxy-2-phenylacetic acid: A similar compound with a cyclopentyl and phenyl group, but with different functional groups.
2,4-Dihydroxybenzoic acid: Another aromatic compound with hydroxyl groups, but with a different ring structure.
Uniqueness
2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid is unique due to its specific combination of a cyclopentane ring and a phenylpropionic acid structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[4-[(2-hydroxycyclopentyl)methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAHPWSYJFYMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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